molecular formula C11H12N2OS B5185869 N-[(allylamino)carbonothioyl]benzamide

N-[(allylamino)carbonothioyl]benzamide

Cat. No. B5185869
M. Wt: 220.29 g/mol
InChI Key: FXSMGTPJMTTXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(allylamino)carbonothioyl]benzamide, also known as ATC, is a chemical compound that has been widely used in scientific research for its various applications. This compound belongs to the class of thioamides and has been found to possess several interesting properties that make it a valuable tool in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-[(allylamino)carbonothioyl]benzamide involves the formation of a covalent bond between the compound and the enzyme's active site. This bond leads to the inhibition of the enzyme's activity, thereby preventing the catalysis of the enzyme's substrate.
Biochemical and Physiological Effects:
N-[(allylamino)carbonothioyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of gastric acid, making it a potential treatment for conditions such as gastric ulcers. Additionally, it has been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-[(allylamino)carbonothioyl]benzamide in lab experiments is its potent enzyme inhibition activity. This property makes it a valuable tool for studying enzyme function and regulation. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-[(allylamino)carbonothioyl]benzamide in scientific research. One potential application is in the development of new drugs that target specific enzymes. Additionally, further research is needed to fully understand the compound's potential toxicity and to develop methods for mitigating any potential adverse effects.
Conclusion:
In conclusion, N-[(allylamino)carbonothioyl]benzamide is a valuable tool in scientific research for its various applications. Its potent enzyme inhibition activity makes it a valuable tool for studying enzyme function and regulation. However, its potential toxicity limits its use in certain experiments, and further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of N-[(allylamino)carbonothioyl]benzamide involves the reaction of allylamine with carbon disulfide in the presence of sodium hydroxide, followed by the addition of benzoyl chloride. The resulting product is then purified using recrystallization techniques to obtain a high-quality sample.

Scientific Research Applications

N-[(allylamino)carbonothioyl]benzamide has been used extensively in scientific research for its various applications. One of the primary uses of this compound is in the study of enzyme inhibition. It has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase, which plays a critical role in the regulation of pH in the body.

properties

IUPAC Name

N-(prop-2-enylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-8-12-11(15)13-10(14)9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSMGTPJMTTXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-benzoylthiourea

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